![molecular formula C19H18N6S2 B12561212 1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl- CAS No. 205318-76-9](/img/structure/B12561212.png)
1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3,3’-[1,3-propanediylbis(thio)]bis[5-phenyl- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a triazole ring and a 1,3-propanediylbis(thio) linkage, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3,3’-[1,3-propanediylbis(thio)]bis[5-phenyl- involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of hydrazonoyl hydrochlorides with aldehydes in the presence of triethylamine.
Reaction Conditions: The reaction typically occurs under reflux conditions with solvents such as toluene or pyridine.
Industrial Production: Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3,3’-[1,3-propanediylbis(thio)]bis[5-phenyl- undergoes various chemical reactions:
Substitution: The compound undergoes nucleophilic substitution reactions with halides, forming S-substituted derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halides.
Major Products: Major products include sulfoxides, sulfones, thiols, and S-substituted derivatives.
Scientific Research Applications
1H-1,2,4-Triazole, 3,3’-[1,3-propanediylbis(thio)]bis[5-phenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3,3’-[1,3-propanediylbis(thio)]bis[5-phenyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3,3’-[1,3-propanediylbis(thio)]bis[5-phenyl- can be compared with other triazole derivatives:
Properties
CAS No. |
205318-76-9 |
|---|---|
Molecular Formula |
C19H18N6S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-phenyl-3-[3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C19H18N6S2/c1-3-8-14(9-4-1)16-20-18(24-22-16)26-12-7-13-27-19-21-17(23-25-19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,22,24)(H,21,23,25) |
InChI Key |
OQLVDSCBCZIFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCCCSC3=NNC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
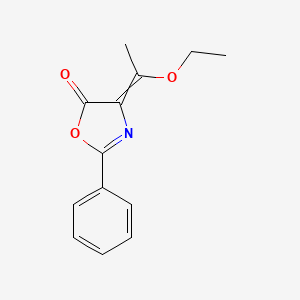
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
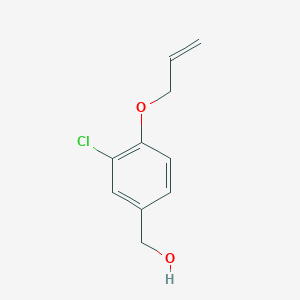
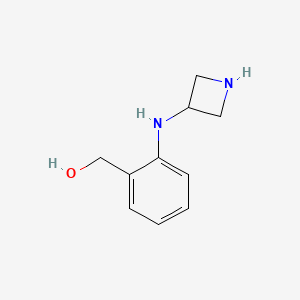
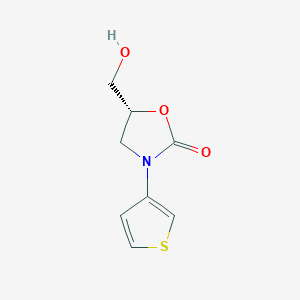
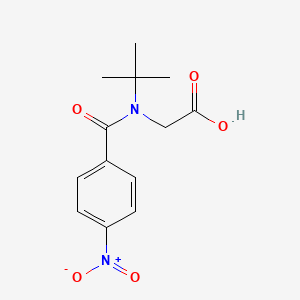
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)

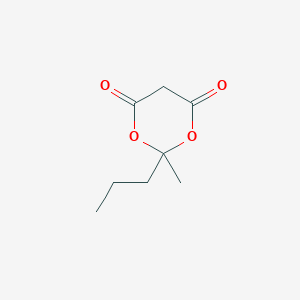
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

